![molecular formula C16H25ClN2O B602655 6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol CAS No. 1262053-60-0](/img/structure/B602655.png)

6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol

Descripción general

Descripción

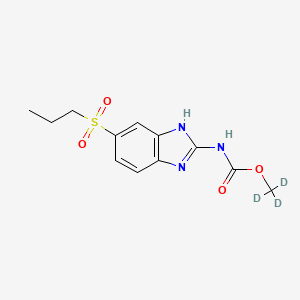

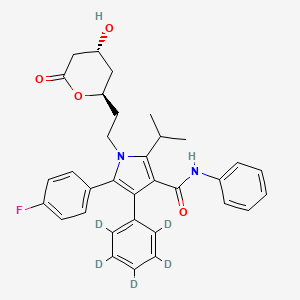

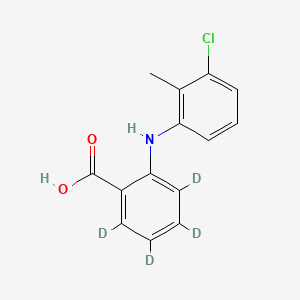

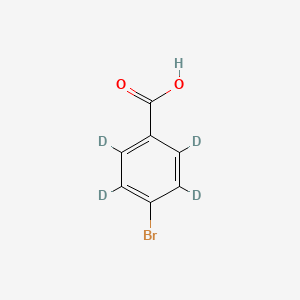

“6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol” is an isotope labelled form of Oxymetazoline. Oxymetazoline is a selective α1 adrenergic receptor agonist and α2 adrenergic receptor partial agonist . It is commonly used as a topical decongestant.

Synthesis Analysis

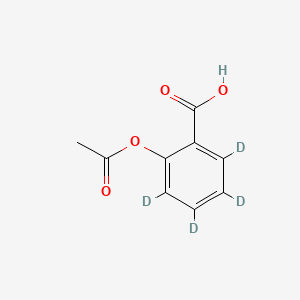

The synthesis of Oxymetazoline, which is structurally similar to the compound , involves the chloromethylation of 6-tert-butyl-2,4-dimethylphenol and the further transformation of the resulting chloromethyl derivative into a nitrile .Molecular Structure Analysis

The molecular formula of the compound is C16H21ClD4N2O . The molecular weight is 300.860147112 . The IUPAC Standard InChIKey is OPLCSTZDXXUYDU-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Subheading

Environmental Presence and ToxicitySynthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and its analogs, are extensively utilized in various products to enhance shelf life by retarding oxidative reactions. These SPAs, including compounds structurally related to 6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol, have been detected in different environmental matrices, such as indoor dust, outdoor air particulates, and water bodies. Their presence in human tissues like fat, serum, and breast milk has also been observed. Exposure routes include food intake, dust ingestion, and usage of personal care products. The toxicity of these compounds and their transformation products has been a concern, with some studies indicating potential hepatic toxicity, endocrine disruption, and even carcinogenic effects. Future research is recommended to focus on novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Bioactivities and Sources of Phenolic Compounds

Subheading

Diversity in Organisms and Potent Bioactivities2,4-Di-tert-butylphenol (2,4-DTBP), closely related to this compound, is a widespread toxic metabolite found in numerous organisms, including bacteria, fungi, and various plant species. Despite its potent toxicity against almost all tested organisms, the reason behind its production by these organisms remains unclear. It's hypothesized that endocidal regulation might be the primary function of such phenolic compounds in their producing organisms. The review also emphasizes the need for more systematic studies on the natural sources and bioactivities of 2,4-DTBP and its analogs (Zhao et al., 2020).

Occurrence and Fate of Parabens in Aquatic Environments

Subheading

Environmental Impact and Toxicity ConcernsAlthough not directly studying this compound, this research offers insights into the environmental impact of related phenolic compounds. Parabens, which share structural similarities with phenolic antioxidants, have been identified as weak endocrine disruptors with controversial health effects. Their ubiquity in aquatic environments and sediments is due to the extensive use of paraben-based products and continuous environmental introduction. Notably, chlorinated by-products of parabens, more stable and persistent than the parent compounds, have been detected, necessitating further research to understand their toxicity (Haman et al., 2015).

Mecanismo De Acción

Mode of Action

Oxymetazoline-d4(imidazoline-d4) interacts with its targets, the α1- and α2-adrenoceptors, which are Gq- and Gi-protein-coupled receptors respectively . The α1-adrenoceptors agonism promotes vascular smooth muscle contraction by increasing intracellular calcium levels through activating phospholipase C, while α2-adrenoceptors agonism leads to various physiological responses .

Biochemical Pathways

The biochemical pathways affected by Oxymetazoline-d4(imidazoline-d4) involve the adrenergic system. By stimulating adrenergic receptors, Oxymetazoline-d4(imidazoline-d4) causes vasoconstriction of dilated arterioles and reduces blood flow . This leads to a decrease in nasal congestion, allergic reactions of the eye, and facial erythema associated with rosacea .

Result of Action

The molecular and cellular effects of Oxymetazoline-d4(imidazoline-d4)'s action include the reduction of nasal congestion, allergic reactions of the eye, and facial erythema associated with rosacea . These effects are achieved through the vasoconstriction of dilated arterioles and the reduction of blood flow .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Oxymetazoline-d4(imidazoline-d4) are largely derived from its interactions with various biomolecules. It has been identified that Oxymetazoline-d4(imidazoline-d4) has a higher affinity at α1A-adrenoceptors compared to α2B-adrenoceptors, but with higher potency at α2B-adrenoceptors . This indicates that Oxymetazoline-d4(imidazoline-d4) can interact with these receptors and potentially influence their function.

Cellular Effects

It is known that Oxymetazoline, the non-labelled counterpart of Oxymetazoline-d4(imidazoline-d4), can cause vasoconstriction of dilated arterioles and reduce blood flow by stimulating adrenergic receptors . This suggests that Oxymetazoline-d4(imidazoline-d4) may have similar effects on cellular processes.

Molecular Mechanism

The molecular mechanism of action of Oxymetazoline-d4(imidazoline-d4) involves a bioactivation mechanism involving a CYP2C19-catalyzed two-electron oxidation . This leads to the formation of a p-quinone methide species, which is a reactive intermediate . This reactive intermediate can then interact with other biomolecules, potentially influencing their function.

Temporal Effects in Laboratory Settings

It is known that Oxymetazoline, the non-labelled counterpart of Oxymetazoline-d4(imidazoline-d4), has a typical low-dose and brief dosage regimen limited to nasal delivery . This suggests that the effects of Oxymetazoline-d4(imidazoline-d4) may also be short-lived and dose-dependent.

Metabolic Pathways

The metabolic pathways of Oxymetazoline-d4(imidazoline-d4) involve monohydroxylation of the t-butyl group, oxidative dehydrogenation of the imidazoline to an imidazole moiety, and dihydroxylation of Oxymetazoline . These reactions are catalyzed by the enzyme CYP2C19 .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol' involves the use of starting materials that undergo several reactions to form the final product. The starting materials are subjected to various chemical reactions to achieve the desired product.", "Starting Materials": [ "4,4,5,5-tetradeuterio-1H-imidazole", "2-bromo-6-tert-butyl-4,4-dimethylphenol", "sodium hydride", "methyl iodide", "potassium carbonate", "dimethylformamide", "chloroform", "sodium chloride", "water" ], "Reaction": [ "Step 1: 4,4,5,5-tetradeuterio-1H-imidazole is reacted with sodium hydride in dimethylformamide to form the corresponding imidazole anion.", "Step 2: 2-bromo-6-tert-butyl-4,4-dimethylphenol is reacted with the imidazole anion in dimethylformamide to form the corresponding imidazole-substituted phenol.", "Step 3: The imidazole-substituted phenol is reacted with methyl iodide and potassium carbonate in dimethylformamide to form the corresponding imidazole-substituted methyl ether.", "Step 4: The imidazole-substituted methyl ether is reacted with sodium hydride in dimethylformamide to form the corresponding imidazole-substituted methylene.", "Step 5: The imidazole-substituted methylene is reacted with 2-bromo-6-tert-butyl-4,4-dimethylphenol in chloroform to form the desired compound '6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol'.", "Step 6: The final product is purified by recrystallization from chloroform and drying under vacuum." ] } | |

Número CAS |

1262053-60-0 |

Fórmula molecular |

C16H25ClN2O |

Peso molecular |

300.86 g/mol |

Nombre IUPAC |

6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol;hydrochloride |

InChI |

InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H/i6D2,7D2; |

Clave InChI |

BEEDODBODQVSIM-FEUVXQGESA-N |

SMILES isomérico |

[2H]C1(C(N=C(N1)CC2=C(C(=C(C=C2C)C(C)(C)C)O)C)([2H])[2H])[2H].Cl |

SMILES |

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C |

SMILES canónico |

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl |

Pureza |

98% by HPLC; 98% atom D |

Números CAS relacionados |

1491-59-4 (unlabelled) |

Sinónimos |

3-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethylphenol-d4; 2-(4-tert-Butyl-2,6-dimethyl-3-hydroxybenzyl)-2-imidazoline-d4; 6-tert-Butyl-3-(2-imidazolin-2-ylmethyl)-2,4-dimethylphenol-d4; Hazol-d4; Navasin-d4; Navisin-d4; Nezeril-d4; Oxylazine-d4; Rhinofrenol-d4; Rhinolitan-d4; Sinerol-d4; |

Etiqueta |

Imidazol Impurities |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)